molecular formula C7H12O4 B009813 (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol CAS No. 19969-71-2

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Cat. No. B009813
CAS RN: 19969-71-2
M. Wt: 160.17 g/mol
InChI Key: ZYTSUANFIPZBDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dimethoxy-2,5-dihydrofuran has been achieved through various methods, including paired electrosynthesis without intentionally added supporting electrolyte, achieving a maximum chemical yield of 98% using a combination of a glassy carbon anode and a platinum cathode in a thin layer flow cell geometry (Horii, Atobe, Fuchigami, & Marken, 2005). Other synthetic approaches involve etherification, oximation, and Beckmann rearrangement processes (Chen, Ye, & Hu, 2012), as well as acid-catalyzed rearrangements leading to the compound's formation from 2-acetylfuran oxime toluene-p-sulphonate in methanol (Greene & Lewis, 1968).

Molecular Structure Analysis

The structure of related compounds has been elucidated through various spectroscopic techniques, including NMR and MS, and confirmed by X-ray single crystal diffraction analysis. These analyses provide insights into the molecular architecture and conformation of dimethoxy-dihydrofuran derivatives and their crystalline properties (Xiaodong Chen et al., 2012).

Chemical Reactions and Properties

2,5-Dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including electrochemical oxidation in methanol to produce dimethoxy and methyl-o-benzoquinone derivatives (Nematollahi & Golabi, 1996). It serves as a synthetic equivalent for the preparation of 5-substituted-2(5H)-furanone derivatives, demonstrating its versatility in synthesizing complex and biologically interesting compounds (Garzelli, Samaritani, & Malanga, 2008).

Physical Properties Analysis

The physical properties of 2,5-Dimethoxy-2,5-dihydrofuran derivatives, including melting points, elemental analysis, and crystal structure, have been characterized. These studies reveal details about their conformation, density, and hydrogen bonding interactions within crystalline structures, contributing to a deeper understanding of their physical characteristics (Lin Yuan et al., 2017).

Scientific Research Applications

  • Preparation of Complex Compounds : It is useful in preparing complex and biologically interesting compounds with high yields in one step (Garzelli, Samaritani, & Malanga, 2008).

  • Formation of 2-Furylcarbinol Derivatives : Acid-catalyzed rearrangement of 2,5-dimethoxy-2,5-dihydrofurans leads to regioselective 2-furylcarbinol derivatives for one-pot preparation of various compounds (Cecchini, D'onofrio, & Piancatelli, 1993).

  • Formation of Methyl 4,5-Dioxohexanoate : Acid-catalyzed rearrangement of 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran in methanol yields methyl 4,5-dioxohexanoate and other products (Greene & Lewis, 1968).

  • Preparation of Dimethyl Acetals : It's used in large-scale preparation of dimethyl acetals for waste disposal and as phase transfer agents in chemical reactions (Akué-Gédu & Rigo, 2005).

  • Polyfunctionalized C4 Building Blocks : Synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans leads to new useful polyfunctionalized C4 building blocks (Malanga, Mannucci, & Lardicci, 1998).

  • Chemical Trapping Experiments : The diradical form of 2,5-Dimethylene-2,5-dihydrofuran is used in trapping experiments, suggesting potential applications in chemical trapping (Chen & Chou, 1992).

  • Formation of Novel Platform Chemicals : Investigations focus on identifying conditions that promote the formation of [1,3]dioxan-5-ols and suppress [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Synthesis of Functionalized 2-Alkylfurans : Reaction with vinyl ethers results in functionalized 2-alkylfurans with good yield under mild conditions (Malanga & Mannucci, 2001).

  • Electrochemical Applications : Electrolysis of solutions containing furan produces 2,5-dihydro-2,5-dimethoxyfurans (Baggaley & Brettle, 1968).

  • Synthesis of Bis-Benzoquinoline Derivatives : Used in the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan (Chen, Li, Liu, & Wang, 2013).

  • Electrochemical Mono- and Dimethoxylation : Electrolysis of certain compounds results in electrochemical mono- and dimethoxylation, and electrochemical cleavage of bridging carbon-carbon bonds (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).

properties

IUPAC Name

(2,5-dimethoxy-2H-furan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSUANFIPZBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515098
Record name (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

CAS RN

19969-71-2
Record name (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
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(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
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(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
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(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
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(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
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(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Citations

For This Compound
1
Citations
Y Zhou, J Yang, Z Wang, Y Li, Y Li - Supramolecular Materials, 2023 - Elsevier
Hydrogels containing dynamically crosslinked networks through covalent bonds have garnered substantial attention in both academia and technology sectors. This interest stems from …
Number of citations: 0 www.sciencedirect.com

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